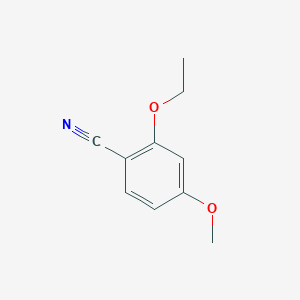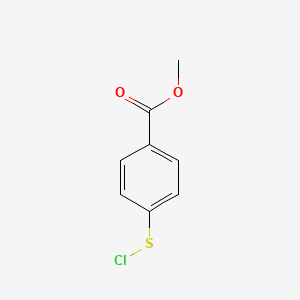![molecular formula C24H17Br2N B8597520 4,4'-Dibromo-N,N-diphenyl-[1,1'-biphenyl]-2-amine CAS No. 476666-79-2](/img/structure/B8597520.png)
4,4'-Dibromo-N,N-diphenyl-[1,1'-biphenyl]-2-amine
概要
説明
4,4’-Dibromo-N,N-diphenyl[1,1’-biphenyl]-2-amine is an organic compound with the molecular formula C24H16Br2N. It is a derivative of biphenyl, where two bromine atoms are substituted at the 4 and 4’ positions, and an N,N-diphenylamine group is attached at the 2 position. This compound is known for its applications in various fields, including organic synthesis, material science, and as a precursor for more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dibromo-N,N-diphenyl[1,1’-biphenyl]-2-amine typically involves the bromination of N,N-diphenyl[1,1’-biphenyl]-2-amine. One common method is the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 4 and 4’ positions.
Industrial Production Methods
On an industrial scale, the production of 4,4’-Dibromo-N,N-diphenyl[1,1’-biphenyl]-2-amine may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for bromine addition and temperature control can enhance the efficiency and safety of the process.
化学反応の分析
Types of Reactions
4,4’-Dibromo-N,N-diphenyl[1,1’-biphenyl]-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex biphenyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3) are typical.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted biphenyl derivatives, while coupling reactions can produce extended biphenyl systems.
科学的研究の応用
4,4’-Dibromo-N,N-diphenyl[1,1’-biphenyl]-2-amine has several applications in scientific research:
Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
Material Science: The compound is used in the development of advanced materials, including polymers and liquid crystals.
Biological Studies: It is employed in the study of biological systems and as a probe for investigating molecular interactions.
Medicinal Chemistry: Researchers explore its potential as a precursor for pharmaceutical compounds.
作用機序
The mechanism of action of 4,4’-Dibromo-N,N-diphenyl[1,1’-biphenyl]-2-amine involves its interaction with molecular targets through its bromine and diphenylamine groups. These interactions can influence various biochemical pathways, depending on the specific application. For instance, in organic synthesis, the bromine atoms can act as leaving groups in substitution reactions, facilitating the formation of new bonds.
類似化合物との比較
Similar Compounds
4,4’-Dibromobiphenyl: A simpler derivative with only bromine substitutions.
N,N-Diphenyl[1,1’-biphenyl]-2-amine: Lacks the bromine substitutions.
4,4’-Diiodobiphenyl: Similar structure but with iodine atoms instead of bromine.
Uniqueness
4,4’-Dibromo-N,N-diphenyl[1,1’-biphenyl]-2-amine is unique due to the presence of both bromine and diphenylamine groups, which provide distinct reactivity and versatility in chemical synthesis. Its ability to undergo various reactions and form complex derivatives makes it valuable in multiple research fields.
特性
CAS番号 |
476666-79-2 |
|---|---|
分子式 |
C24H17Br2N |
分子量 |
479.2 g/mol |
IUPAC名 |
5-bromo-2-(4-bromophenyl)-N,N-diphenylaniline |
InChI |
InChI=1S/C24H17Br2N/c25-19-13-11-18(12-14-19)23-16-15-20(26)17-24(23)27(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-17H |
InChIキー |
YAHDRZLNGTXHJN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=C(C=CC(=C3)Br)C4=CC=C(C=C4)Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Methylsulfinyl)pyrido[2,3-d]pyrimidin-7(1H)-one](/img/structure/B8597442.png)
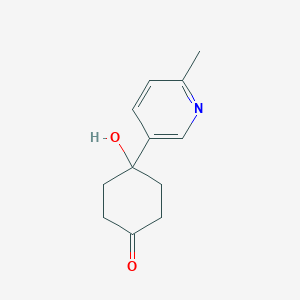
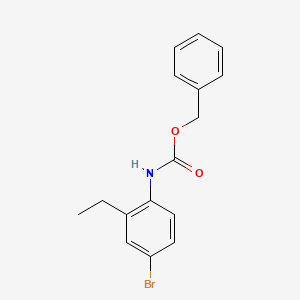
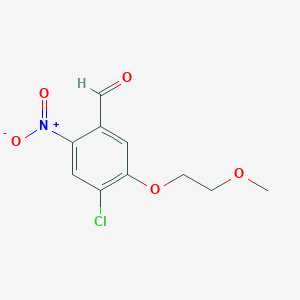
![3,3'-[(3-Aminopropyl)azanediyl]di(propane-1,2-diol)](/img/structure/B8597465.png)
![2-{[4-(Bromomethyl)phenyl]methyl}-2-methyl-1,3-dioxolane](/img/structure/B8597468.png)
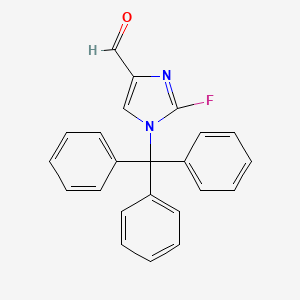
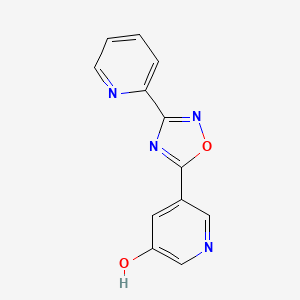
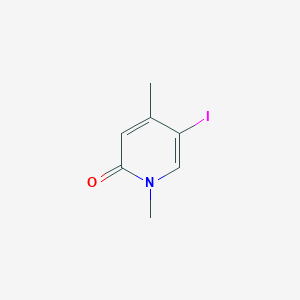
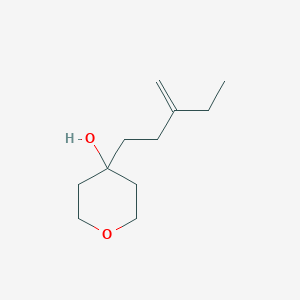
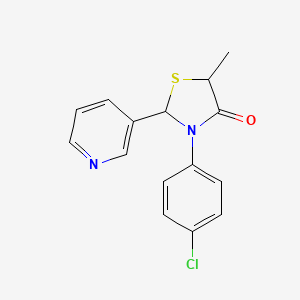
![1,4-Dioxaspiro[4.5]decane-7-thiol](/img/structure/B8597523.png)
